4-(5-Nitroquinolin-6-YL)cyclohexanol
Overview
Description
4-(5-Nitroquinolin-6-YL)cyclohexanol is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-(5-Nitroquinolin-6-YL)cyclohexanol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can bind to certain proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting calcium ion channels. This modulation can lead to altered synaptic transmission and impact cognitive functions. In immune cells, this compound influences cytokine production, thereby affecting inflammatory responses. Furthermore, it has been reported to alter gene expression profiles in cancer cells, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptor sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby arresting cell division. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA. This results in altered transcriptional activity and subsequent changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over weeks. Long-term exposure to this compound in cell culture models has shown sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects highlight the potential for both acute and chronic impacts of the compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodent models, likely due to its modulatory effects on neurotransmitter release. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy metabolism .
Properties
IUPAC Name |
4-(5-nitroquinolin-6-yl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTXCDKSVPDJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675069 | |
Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150163-86-2 | |
Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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